Cas no 2669-15-0 (2H-Azepin-2-one,1,1'-(1,4-phenylenedicarbonyl)bis[hexahydro-)
2669-15-0 structure
Product Name:2H-Azepin-2-one,1,1'-(1,4-phenylenedicarbonyl)bis[hexahydro-
Numero CAS:2669-15-0
MF:C20H24N2O4
MW:356.415565490723
CID:271014
PubChem ID:75879
Update Time:2025-04-19
2H-Azepin-2-one,1,1'-(1,4-phenylenedicarbonyl)bis[hexahydro- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-[4-(2-oxoazepane-1-carbonyl)benzoyl]azepan-2-one
- 1,1'-(1,4-phenylenedicarbonyl)diazepan-2-one
- 1,1'-(p-phenylenedicarbonyl)bis[hexahydro-2H-azepin-2-one]
- 1,1'-terephthaloyl-bis-azepan-2-one
- AC1L2PPS
- AC1Q5GHI
- Dodecahydro-1,1'-terephthaloyl-bis-azepin-2-on
- dodecahydro-1,1'-terephthaloyl-bis-azepin-2-one
- N,N'-terephthaloylbis(6-hexanelactam)
- N,N'-terephthaloylbiscaprolactam
- Oprea1_361300
- Oprea1_745271
- STOCK2S-21707
- SureCN1823712
- 1,1'-(1,4-Phenylenedicarbonyl)bis(hexahydro-2H-azepin-2-one)
- AKOS000600113
- 1,1'-(p-Phenylenedicarbonyl)bis(hexahydro-2H-azepin-2-one)
- IOGGBUVFUGPCLQ-UHFFFAOYSA-N
- SMR000009059
- 1,1'-(1,4-Phenylenedicarbonyl)bis[hexahydro-2H-azepin-2-one]
- EINECS 220-209-2
- SCHEMBL1823712
- NS00028153
- DTXSID2062583
- HMS2289G07
- 2669-15-0
- CHEMBL1894789
- MLS000028230
- K6AVS4FLC3
- N,N '-Terephthaloylbiscaprolactam
- 2H-Azepin-2-one, 1,1'-(1,4-phenylenedicarbonyl)bis[hexahydro-
- 2H-Azepin-2-one, 1,1'-(1,4-phenylenedicarbonyl)bis(hexahydro-
- 2H-Azepin-2-one,1,1'-(1,4-phenylenedicarbonyl)bis[hexahydro-
-
- Inchi: 1S/C20H24N2O4/c23-17-7-3-1-5-13-21(17)19(25)15-9-11-16(12-10-15)20(26)22-14-6-2-4-8-18(22)24/h9-12H,1-8,13-14H2
- Chiave InChI: IOGGBUVFUGPCLQ-UHFFFAOYSA-N
- Sorrisi: O=C1CCCCCN1C(C1C=CC(=CC=1)C(N1C(CCCCC1)=O)=O)=O
Proprietà calcolate
- Massa esatta: 356.17372
- Massa monoisotopica: 356.17360725g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 26
- Conta legami ruotabili: 2
- Complessità: 516
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2
- Superficie polare topologica: 74.8Ų
Proprietà sperimentali
- PSA: 74.76
2H-Azepin-2-one,1,1'-(1,4-phenylenedicarbonyl)bis[hexahydro- Letteratura correlata
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
2669-15-0 (2H-Azepin-2-one,1,1'-(1,4-phenylenedicarbonyl)bis[hexahydro-) Prodotti correlati
- 42856-43-9(1-benzylpiperidine-2,6-dione)
- 15923-40-7(N-Benzoyl-4-perhydroazepinone)
- 6343-27-7(N-Benzoylsuccinimide)
- 2399-66-8(1-Benzoylpyrrolidin-2-one)
- 7381-13-7(1,1'-Isophthaloylbis(azepan-2-one))
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso